methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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Description
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of 4-hydroxycoumarin, a compound known for its biological activities. The structure of this compound includes a chromen-4-yl moiety with a hydroxy group at the 7-position and an oxo group at the 2-position, which is further esterified with an acetic acid methyl ester. This structure forms the basis for various chemical reactions and modifications that can lead to a wide range of biologically active molecules .
Synthesis Analysis
The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been described, starting from the ethyl ester of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and hydrazine hydrate. This key intermediate allows for the creation of several new compounds, including Schiff's bases, hydrazides, and thiosemicarbazides, which can be further cyclized to produce various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been characterized using spectroscopic methods such as UV-visible, FT-IR, 1H-NMR, and 13C-NMR. Theoretical studies have been conducted to determine the best method of calculation for various stretching vibration frequencies within the molecule, using different density functional theory (DFT) models and basis sets .
Chemical Reactions Analysis
The reactivity of the chromen-4-yl moiety allows for its involvement in various chemical reactions. For instance, the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives has been proposed, with an emphasis on optimizing reaction conditions and minimizing side products. An interesting reaction mechanism has been proposed based on the structure of a separated and determined derivative via X-ray single crystal diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate derivatives are influenced by their molecular structure. The presence of the hydroxy group and the ester function can affect the compound's solubility, boiling point, and reactivity. The antioxidant activity of related compounds has been evaluated, showing that the nature and number of substituents on the chromone moiety significantly influence their activity. For example, compounds with an ortho-dihydroxy moiety exhibit excellent antioxidant activity at lower concentrations .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate serves as a precursor for synthesizing various derivatives with potential antimicrobial activities. For example, Čačić et al. (2009) synthesized thiazolidin-4-ones based on this compound, which were planned to be screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Similarly, Čačić et al. (2006) prepared a series of derivatives to be tested for antimicrobial properties, highlighting the compound's utility in developing new antibacterial agents. These studies underscore the compound's role as a versatile intermediate for synthesizing potentially bioactive molecules (M. Čačić, M. Molnar, Tomislav Balić, N. Draca, Valentina Rajković, 2009; M. Čačić, M. Trkovnik, Frane Čačić, Elizabeth Has-Schon, 2006).
Biopesticide Development
The derivatives of 4-methyl-7-hydroxy coumarin, related to methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, have been evaluated for their efficacy as biopesticides against mosquito vectors Aedes aegypti and Culex quinquefasciatus. Deshmukh et al. (2008) found that one of the synthesized compounds showed potent larvicidal activity, indicating the potential of such derivatives in developing environmentally friendly pest control solutions (Madhavi Deshmukh, P. Pawar, M. Joseph, U. Phalgune, R. Kashalkar, N. Deshpande, 2008).
Antineoplastic Activity Studies
Research into novel coumarin derivatives, including those related to methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, has extended into exploring their potential anti-cancer properties. Venkateswararao et al. (2014) designed and synthesized a new family of bis-chromone derivatives, discovering compounds with micromolar level in vitro anti-proliferative activity against human cancer cell lines. This work suggests the compound's derivatives as promising leads for anticancer drug development (Eeda Venkateswararao, V. Sharma, M. Manickam, J. Yun, Sang-hun Jung, 2014).
properties
IUPAC Name |
methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMDWOVAZLMDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419843 |
Source
|
Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
CAS RN |
15991-13-6 |
Source
|
Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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